molecular formula C23H19ClN4O5 B2703722 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1105231-68-2

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2703722
CAS RN: 1105231-68-2
M. Wt: 466.88
InChI Key: UUEWIEBMIDNDQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the molecule could have a planar structure in these regions. The chlorophenyl and dimethoxyphenyl groups could add steric bulk and potentially influence the overall shape and conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the pyridinone ring might undergo condensation reactions. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings might confer polarity to the molecule, affecting its solubility in different solvents. The chlorophenyl and dimethoxyphenyl groups could influence the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Characterization

Several studies have synthesized and characterized derivatives of 1,3,4-oxadiazole and acetamide, demonstrating the versatility of these compounds. The synthesis processes often involve multi-step reactions, utilizing a range of starting materials and conditions to achieve the desired chemical structures. Structural elucidation is commonly achieved through spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the presence of specific functional groups and overall molecular integrity (K. Nafeesa et al., 2017).

Pharmacological Evaluation

The pharmacological evaluations of these compounds reveal a spectrum of biological activities. Some derivatives have shown significant antibacterial properties against both gram-positive and gram-negative bacteria. This antibacterial activity is critical in the search for new antimicrobial agents in the face of rising antibiotic resistance (V. R. Karpina et al., 2019). Additionally, certain compounds exhibit anti-enzymatic potential, such as inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their utility in treating neurodegenerative diseases like Alzheimer's (A. Rehman et al., 2013).

Enzyme Inhibition and Anticancer Potential

Some derivatives have demonstrated promising α-glucosidase inhibitory potential, indicating potential applications in managing diabetes by modulating glucose metabolism. The inhibition of α-glucosidase can delay carbohydrate digestion, thereby reducing postprandial blood glucose levels (M. Iftikhar et al., 2019). Moreover, novel synthetic routes to derivatives with potent α-glucosidase inhibitory potential are being explored, contributing to the development of new therapeutic agents.

Molecular Docking and Ligand-Protein Interactions

Molecular docking studies have been conducted to understand the binding interactions of these compounds with various enzymes and proteins, providing insights into their mechanism of action at the molecular level. These studies are crucial for designing compounds with enhanced specificity and efficacy for targeted therapeutic applications (S. Z. Siddiqui et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5/c1-31-16-9-10-19(32-2)18(12-16)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEWIEBMIDNDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

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